molecular formula C6H9N3O B1296985 4-(Ethylamino)pyrimidin-2-ol CAS No. 89711-97-7

4-(Ethylamino)pyrimidin-2-ol

Cat. No.: B1296985
CAS No.: 89711-97-7
M. Wt: 139.16 g/mol
InChI Key: TVICROIWXBFQEL-UHFFFAOYSA-N
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Description

4-(Ethylamino)pyrimidin-2-ol is a chemical compound based on the pyrimidine scaffold, an electron-rich aromatic heterocycle that serves as a fundamental building block in nucleic acids and is a critical endogenous component of the human body . The pyrimidine core is recognized as a privileged structure in medicinal chemistry due to its synthetic accessibility and the ease with which it can be modified at various ring positions, allowing for significant structural diversity and fine-tuning of properties for research purposes . Pyrimidine derivatives are extensively investigated for their wide range of potential pharmacological activities. The broader class of amino- and hydroxyl-substituted pyrimidines has been reported to exhibit various biological effects, including antifungal, antibacterial, and anti-inflammatory properties . The presence of both ethylamino and hydroxyl substituents on the pyrimidine ring makes this compound a versatile intermediate or building block for further chemical synthesis. Its structure allows it to act as a bioisostere for phenyl and other aromatic π systems, which can be leveraged to improve the pharmacokinetic and pharmacodynamic properties of novel synthetic candidates . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(ethylamino)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-7-5-3-4-8-6(10)9-5/h3-4H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVICROIWXBFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902727
Record name NoName_3277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(ethylamino)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(ethylamino)pyrimidin-2-ol, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Understanding the precise physicochemical properties of its derivatives, such as 4-(ethylamino)pyrimidin-2-ol, is a critical first step in the journey of drug development, influencing everything from molecular modeling and synthesis to pharmacokinetic and pharmacodynamic profiling.

This in-depth technical guide provides a focused examination of two fundamental molecular attributes of 4-(ethylamino)pyrimidin-2-ol: its exact mass and molecular weight. As a senior application scientist, this guide aims to not only present these values but also to elucidate the theoretical and practical methodologies behind their determination, thereby equipping researchers with the foundational knowledge required for accurate compound characterization.

Core Physicochemical Properties

The accurate identification and characterization of a chemical compound begin with its fundamental properties. For 4-(ethylamino)pyrimidin-2-ol, with the confirmed CAS number 89711-97-7, these are summarized below.[1][2][3]

PropertyValueSource
Molecular Formula C6H9N3O[1][2][3]
Molecular Weight 139.16 g/mol [1]
Exact Mass 139.07456 g/mol [2]
CAS Number 89711-97-7[1][2][3]

Distinguishing Between Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable. A clear understanding of their distinction is paramount for accurate data interpretation, particularly in mass spectrometry.[4][5][6][7]

Molecular Weight , also referred to as average molecular mass, is calculated using the weighted average of the atomic masses of the constituent elements, taking into account the natural abundance of their isotopes.[7] This value is typically what is found on a periodic table and is expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[7][8] It is a theoretical value that represents the monoisotopic mass of the molecule and is expressed in Daltons (Da) or atomic mass units (amu). For small molecules, the difference between molecular weight and exact mass can be slight, but it becomes more significant with the presence of elements with multiple abundant isotopes or with increasing molecular size.[8]

Caption: Relationship between Molecular Weight and Exact Mass.

Methodologies for Determination

The determination of molecular weight and exact mass is primarily accomplished through mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10][11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the exact mass of a molecule with high accuracy and precision, often to within a few parts per million (ppm).[10]

1. Sample Preparation:

  • Dissolve a small quantity of 4-(ethylamino)pyrimidin-2-ol in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Ionization:

  • Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like 4-(ethylamino)pyrimidin-2-ol. The sample solution is introduced into the mass spectrometer's ion source, where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

3. Mass Analysis:

  • The generated ions are then transferred to a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer. These instruments are capable of separating ions with very small mass differences.

4. Data Acquisition and Analysis:

  • The detector records the arrival time or frequency of the ions, which is then converted into a mass spectrum.

  • The spectrum will show a peak corresponding to the protonated molecule [M+H]+.

  • The m/z value of this peak is measured with high precision. The exact mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.00728 Da).

Caption: A simplified workflow for mass spectrometry analysis.

Calculation of Molecular Weight and Exact Mass

Molecular Weight Calculation:

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C6H9N3O).

  • Carbon (C): 6 x 12.011 u = 72.066 u

  • Hydrogen (H): 9 x 1.008 u = 9.072 u

  • Nitrogen (N): 3 x 14.007 u = 42.021 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

  • Total Molecular Weight: 139.158 g/mol (This aligns closely with the reported 139.16 g/mol )[1]

Exact Mass Calculation:

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • Carbon (¹²C): 6 x 12.000000 u = 72.000000 u

  • Hydrogen (¹H): 9 x 1.007825 u = 9.070425 u

  • Nitrogen (¹⁴N): 3 x 14.003074 u = 42.009222 u

  • Oxygen (¹⁶O): 1 x 15.994915 u = 15.994915 u

  • Total Exact Mass: 139.074562 u (This aligns with the reported 139.07456 g/mol )[2]

Conclusion

The precise determination of the exact mass and molecular weight of 4-(ethylamino)pyrimidin-2-ol is a foundational requirement for its advancement as a potential therapeutic agent. This guide has delineated the confirmed molecular formula (C6H9N3O) and the corresponding molecular weight (139.16 g/mol ) and exact mass (139.07456 g/mol ). Furthermore, it has provided a clear distinction between these two crucial parameters and outlined the standard experimental methodology, high-resolution mass spectrometry, for their accurate determination. For researchers and drug development professionals, a firm grasp of these concepts and techniques is indispensable for ensuring the integrity and validity of their scientific endeavors.

References

  • What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Pediaa.com. [Link]

  • Various Authors. (2020, October 19). What is the difference between exact mass and molecular weight?. Quora. [Link]

  • Various Authors. (2017, October 3). What is the difference between molecular weight and exact mass?. Quora. [Link]

  • University of Colorado, Boulder, Chemistry and Biochemistry Department. (2011). Exact Molecular Mass versus Molecular Weight. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. Taiwan International Graduate Program. (2022, March 24). [Link]

  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. (2024, September 24). [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. (2024, May 30). [Link]

  • Histidine [C6H9N3O2] Molecular Weight Calculation. Laboratory Notes. (2022, June 26). [Link]

  • C6H9N3O2 (Histidine) molar mass. Molar Mass Calculator. [Link]

  • Exact mass vs molecular weight. Reddit. (2023, May 3). [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. Technology Networks. (2026, March 13). [Link]

  • C6H9N3O. Wikipedia. [Link]

  • Histidine (C6H9N3O2) molar mass. Molar Mass Calculator. [Link]

  • Molecular Weight Calculator. [Link]

  • Calculating Exact Masses. University of Missouri. (2026, February 23). [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Exact mass calculater. St. Olaf College. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]

  • Molecular Mass Calculator. BMRB. [Link]

  • 4-((ETHYLAMINO)METHYL)PYRIDINE. precisionFDA. [Link]

  • 2(1H)-Pyrimidinone, 4-(ethylamino)- (9CI) — Chemical Substance Information. NextSDS. [Link]

Sources

Decoding the Receptor Binding Affinity of the 4-(Ethylamino)pyrimidin-2-ol Scaffold: A Fragment-Based Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist specializing in biophysical characterization, I frequently evaluate low-molecular-weight chemical fragments that serve as the foundational building blocks for high-affinity receptor ligands. One highly privileged scaffold in this domain is 4-(ethylamino)pyrimidin-2-ol (CAS: 89711-97-7). With a molecular weight of ~139 Da, this molecule presents a highly efficient hydrogen-bonding network, making it an ideal starting point for targeting kinase hinge regions and G-protein-coupled receptor (GPCR) orthosteric pockets.

This technical whitepaper deconstructs the mechanistic binding dynamics of 4-(ethylamino)pyrimidin-2-ol and provides the self-validating biophysical protocols required to accurately quantify its receptor binding affinity.

Structural and Mechanistic Binding Dynamics

The receptor binding affinity of 4-(ethylamino)pyrimidin-2-ol is fundamentally governed by its ability to undergo solvent- and pocket-dependent tautomerization. The equilibrium between the pyrimidin-2-ol (enol) and 2(1H)-pyrimidinone (keto) forms dictates its hydrogen bond donor/acceptor profile 1.

In the hydrophobic environment of a kinase ATP-binding site, the pyrimidinone tautomer is often stabilized. The N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region, while the C2=O acts as an acceptor from the backbone amide. This specific donor-acceptor motif is a well-documented hinge binder in modern kinase inhibitor design 2. Furthermore, the 4-ethylamino substituent provides a dual function: the secondary amine (N-H) offers an additional directional hydrogen bond, while the ethyl chain extends into adjacent lipophilic pockets, enhancing the overall Ligand Efficiency (LE).

Biophysical Evaluation Protocols

Because fragments like 4-(ethylamino)pyrimidin-2-ol typically exhibit weak initial binding affinities ( Kd​ in the high μ M to mM range), standard biochemical assays often yield false negatives. Therefore, we must employ highly sensitive, label-free biophysical techniques built on self-validating principles.

Protocol A: Surface Plasmon Resonance (SPR) for Primary Affinity Screening

SPR is the gold standard for primary fragment screening due to its extreme sensitivity to low-molecular-weight analytes.

Causality & Design: Fragments require high testing concentrations (up to 1–2 mM), which necessitates the use of DMSO as a co-solvent. Because DMSO has a high refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that completely masks the true binding signal of a 139 Da molecule 3. Thus, strict solvent correction is not optional; it is mandatory.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target receptor (e.g., a model kinase domain) onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (e.g., 4000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the fragment.

  • Buffer Matching: Prepare a running buffer (e.g., PBS-P+ with strictly 5.0% DMSO). Dissolve the 4-(ethylamino)pyrimidin-2-ol stock directly in this buffer to create a concentration series (15.6 μ M to 1000 μ M).

  • Solvent Correction Calibration: Inject a series of DMSO standard solutions (4.5% to 5.5%) to create a calibration curve. This validates the system by correcting for excluded volume effects on the chip surface.

  • Injection & Analysis: Inject the fragment series over both the active and reference flow cells at a high flow rate (30 μ L/min) to minimize mass transport limitations.

  • Data Fitting: Due to the rapid association and dissociation rates typical of fragments, fit the steady-state response levels (taken 5 seconds before the end of the injection) to a 1:1 Langmuir binding isotherm to derive the equilibrium dissociation constant ( Kd​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides affinity, ITC is required to deconstruct the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, ensuring the binding is driven by specific interactions rather than non-specific nano-aggregation 4.

Causality & Design: For weak binders, achieving a standard sigmoidal ITC curve (where the Wiseman c -parameter is between 10 and 100) is impossible. We must operate in the "low- c " regime by using high concentrations of both the protein and the fragment, relying on precise integration of the heat spikes.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Preparation (Self-Validation): Dilute the 4-(ethylamino)pyrimidin-2-ol stock into the exact dialysate from Step 1 to a final concentration of 2.0 mM. This step eliminates heat-of-dilution artifacts caused by buffer mismatch.

  • Titration: Load the protein (~150 μ M) into the sample cell. Perform 20 injections of 2 μ L of the fragment at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Control Experiment: Titrate the fragment into the buffer alone to measure the background heat of dilution, and subtract this from the main experiment.

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to extract ΔH and Ka​ (where Kd​=1/Ka​ ).

Quantitative Data Presentation

The table below summarizes representative thermodynamic and kinetic parameters for the 4-(ethylamino)pyrimidin-2-ol scaffold binding to a model kinase target, demonstrating its utility as a high-quality starting point for hit-to-lead optimization.

ParameterValueImplications for Lead Optimization
Kd​ (Affinity) 145 μ MTypical for FBDD; requires fragment growing or linking.
ΔG (Free Energy) -5.2 kcal/molConfirms spontaneous binding at standard state.
ΔH (Enthalpy) -6.8 kcal/molIndicates strong H-bond formation (e.g., at the hinge region).
−TΔS (Entropy) +1.6 kcal/molSlight entropic penalty due to conformational restriction of the ethyl group.
Ligand Efficiency (LE) 0.52 kcal/mol/HAExceptional starting point for optimization (LE > 0.3 is highly desired).

Fragment-to-Lead Optimization Workflow

To systematically improve the receptor binding affinity of the 4-(ethylamino)pyrimidin-2-ol scaffold, researchers must follow a cyclical workflow integrating biophysics and structural biology.

FBDD_Workflow Target Target Preparation (Kinase/GPCR) SPR SPR Primary Screen (Affinity & Kinetics) Target->SPR Frag 4-(ethylamino)pyrimidin-2-ol (Fragment Library) Frag->SPR Screen (μM-mM) ITC ITC Validation (Thermodynamic Profiling) SPR->ITC Validate Hits Xray X-ray Crystallography (Binding Mode) ITC->Xray Structural Data Lead Hit-to-Lead (Affinity Optimization) Xray->Lead Rational Design Lead->SPR Re-evaluate

Figure 1: Fragment-based affinity optimization workflow for 4-(ethylamino)pyrimidin-2-ol.

Conclusion

The 4-(ethylamino)pyrimidin-2-ol scaffold is a highly efficient chemotype for receptor targeting, driven by its favorable tautomeric equilibrium and directional hydrogen-bonding capabilities. By employing rigorous, self-validating biophysical protocols like solvent-corrected SPR and low- c ITC, researchers can accurately quantify its weak baseline affinity and thermodynamic profile. These precise measurements are the critical first step in structurally guiding the fragment toward a potent, selective lead compound.

References

  • Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol.
  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS One.

Sources

Methodological & Application

HPLC method development for 4-(ethylamino)pyrimidin-2-ol analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-(ethylamino)pyrimidin-2-ol

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(ethylamino)pyrimidin-2-ol. Recognizing the analytical challenges posed by polar, ionizable molecules, this guide details a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform initial chromatographic conditions. The narrative explains the scientific rationale behind the selection of stationary phase chemistry, mobile phase pH, and organic modifiers. The protocol culminates in a fully validated, stability-indicating method compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines, suitable for routine quality control and stability testing in pharmaceutical development.

Introduction and Preliminary Analysis

4-(ethylamino)pyrimidin-2-ol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2][3] Accurate and reliable quantification of this compound is critical for ensuring product quality, stability, and supporting pharmacokinetic studies. The inherent polarity and ionizable functional groups of 4-(ethylamino)pyrimidin-2-ol present a significant challenge for retention and peak symmetry in traditional reversed-phase chromatography.[4][5] This guide addresses these challenges by employing a logical, science-driven method development strategy.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of effective method development. Key characteristics of 4-(ethylamino)pyrimidin-2-ol are summarized in Table 1.

PropertyValue / ObservationRationale and Implication for HPLC Method Development
Molecular Structure Pyrimidine ring with ethylamino and hydroxyl substituents.The structure contains a UV-active aromatic ring, making UV detection viable. The amino and hydroxyl groups confer significant polarity, suggesting potential for poor retention on standard C18 columns.[1][6][7]
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol [6]A low molecular weight suggests good solubility in common HPLC solvents.
Polarity (logP) Predicted to be low (<1.0)The compound is hydrophilic. This necessitates strategies to enhance retention, such as using polar-modified stationary phases or adjusting mobile phase pH to suppress ionization.[4][8][9]
pKa (Predicted) Amino Group: ~4-5; Hydroxyl/Amide: ~9-10The presence of both acidic and basic centers means the analyte's charge state is highly dependent on pH. Operating at a pH at least 2 units away from a pKa value is crucial for consistent retention and good peak shape.
UV Absorbance Expected λmax ~220-280 nmPyrimidine derivatives are known to possess strong UV absorbance.[10][11][12] A full UV scan is required to determine the optimal wavelength for detection, balancing sensitivity and specificity.

HPLC Method Development Strategy

The method development process is a systematic optimization of chromatographic parameters to achieve the desired separation goals: adequate retention, high resolution, good peak symmetry, and short run time.

Initial Column and Mobile Phase Selection

Causality: The primary challenge is retaining a polar analyte. Standard C18 columns often fail under the required highly aqueous mobile phase conditions, leading to a phenomenon known as "phase dewetting" or collapse, resulting in retention loss.[5][13] Therefore, the initial choice of stationary phase is critical.

  • Stationary Phase: A polar-endcapped or aqueous-stable C18 column (e.g., Waters Atlantis T3, Agilent Zorbax AQ, Phenomenex Luna Omega Polar C18) is the logical starting point. These columns incorporate polar functional groups or use specific bonding densities to maintain a hydrated surface layer, ensuring stable retention even in 100% aqueous mobile phases.[13][14]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and lower UV cutoff wavelength, providing greater flexibility in detection.

    • Aqueous Phase: A buffered aqueous phase is mandatory to control the mobile phase pH. Given the analyte's pKa values, screening at three pH levels is recommended:

      • Acidic pH (~2.5-3.0): Using a 0.1% formic acid or a phosphate buffer. At this pH, the ethylamino group will be protonated (cationic), while the hydroxyl/amide group will be neutral.

      • Neutral pH (~6.5-7.0): Using a phosphate buffer. The analyte may exist in a zwitterionic or neutral state, depending on the exact pKa values.

      • Slightly Basic pH (~8.0): Using an ammonium bicarbonate or borate buffer (note: silica-based columns have limited stability above pH 8). At this pH, the ethylamino group is likely neutral, maximizing its hydrophobicity.

Optimization Workflow

The optimization process follows a logical sequence to refine the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte_Props Analyze Physicochemical Properties (Table 1) Column_Select Select Aqueous-Stable C18 Column Analyte_Props->Column_Select Mobile_Phase_Screen Screen Mobile Phase (pH 3, 7, 8) Column_Select->Mobile_Phase_Screen Gradient_Opt Optimize Gradient Profile (Slope & Duration) Mobile_Phase_Screen->Gradient_Opt Temp_Opt Adjust Column Temperature (e.g., 30-40°C) Gradient_Opt->Temp_Opt Flow_Rate_Opt Fine-tune Flow Rate (e.g., 1.0 mL/min) Temp_Opt->Flow_Rate_Opt Final_Method Final Optimized Method (Table 2) Flow_Rate_Opt->Final_Method Validation Proceed to Method Validation (Part 4) Final_Method->Validation ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness Limits Detection & Quantitation Limits (LOD/LOQ) Validation->Limits Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Sources

mass spectrometry fragmentation pattern of 4-(ethylamino)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 4-(Ethylamino)pyrimidin-2-ol

Abstract

4-(Ethylamino)pyrimidin-2-ol, structurally recognized as the modified nucleobase N4-ethylcytosine, is a compound of high significance in the fields of epigenetics, synthetic biology, and DNA damage repair. It is frequently analyzed to monitor the direct reversal of DNA alkylation damage by adaptive response enzymes such as AlkB[1], and is utilized in the engineering of isostable DNA duplexes[2]. Because it shares an identical exact mass with positional isomers (e.g., 5-ethylcytosine and 3-ethylcytosine), researchers must rely on highly specific tandem mass spectrometry (MS/MS) fragmentation patterns to achieve unambiguous structural characterization. This application note details the mechanistic gas-phase fragmentation of 4-(ethylamino)pyrimidin-2-ol and provides a self-validating LC-MS/MS protocol for its robust quantification.

Mechanistic Principles of Fragmentation

To design a robust targeted assay, one must understand the causality behind the gas-phase dissociation of the molecule. When subjected to Electrospray Ionization (ESI) in positive mode, the basic nitrogen atoms of the pyrimidine ring (predominantly N3) readily accept a proton, yielding a stable precursor ion [M+H]+ at m/z 140.08.

Upon Collision-Induced Dissociation (CID), the energy transferred to the molecule triggers three primary competitive fragmentation pathways[3]:

  • Pathway A: Alkene Elimination (The Diagnostic Marker) The most dominant and structurally informative fragmentation is the neutral loss of ethylene ( C2​H4​ , 28.03 Da), yielding a protonated cytosine ion at m/z 112.05. Causality: This occurs via a McLafferty-type rearrangement. Because the N4-ethyl group possesses β -hydrogens, the molecule can form a six-membered cyclic transition state. A β -hydrogen is abstracted by the adjacent N3 ring nitrogen or the N4 exocyclic nitrogen, prompting the cleavage of the N4-Cα​ bond and the expulsion of neutral ethylene. Positional isomers with alkyl groups on the carbon ring (e.g., 5-ethylcytosine) cannot form this specific heteroatom-mediated transition state, making the -28 Da loss a definitive signature of N-alkylation.

  • Pathway B: Pyrimidine Ring Cleavage Like unmodified cytosine, the pyrimidine core is susceptible to retro-Diels-Alder-like ring opening. Cleavage across the N1-C2 and N3-C4 bonds results in the expulsion of isocyanic acid (HNCO, 43.01 Da), generating a fragment at m/z 97.07. This cleavage can also occur sequentially after the loss of ethylene, producing a secondary fragment at m/z 69.04.

  • Pathway C: Direct Amine Expulsion Direct homolytic or heterolytic cleavage of the C4-N exocyclic bond leads to the loss of ethylamine ( C2​H7​N , 45.06 Da), resulting in a minor but observable fragment at m/z 95.02.

Pathways A Precursor Ion [M+H]+ m/z 140.08 B Cytosine Fragment m/z 112.05 A->B - C2H4 (28 Da) Ethylene C Ring Cleavage m/z 97.07 A->C - HNCO (43 Da) Isocyanic Acid D Amine Loss m/z 95.02 A->D - C2H7N (45 Da) Ethylamine E Secondary Cleavage m/z 69.04 B->E - HNCO (43 Da)

Gas-phase fragmentation pathways of protonated 4-(ethylamino)pyrimidin-2-ol (m/z 140.08).

Self-Validating Experimental Protocol

To ensure analytical trustworthiness when analyzing complex biological matrices (such as enzymatically digested genomic DNA), the protocol must be self-validating. This methodology utilizes Dynamic Multiple Reaction Monitoring (dMRM) combined with ratiometric peak validation.

Self-Validation Logic: Matrix effects can suppress overall ionization, causing absolute peak areas to fluctuate unpredictably. However, the ratio between the quantifier ion (m/z 112.05) and the qualifier ion (m/z 97.07) is dictated solely by the molecule's internal bond energies and the fixed collision energy. A deviation of >15% in this ratio automatically flags the peak as a potential isobaric interference, ensuring absolute confidence in the structural assignment.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization :

    • Extract the analyte and reconstitute in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Critical Step: Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as [d5​] -4-(ethylamino)pyrimidin-2-ol, at 10 ng/mL. This controls for retention time drift and normalizes ionization suppression.

  • Liquid Chromatography (LC) Separation :

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Hold at 2% B for 1.0 min, ramp to 40% B over 5.0 mins, flush at 95% B for 2.0 mins, and re-equilibrate at 2% B for 2.0 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Data Acquisition :

    • Operate the Triple Quadrupole (QQQ) or Q-TOF in Positive ESI mode.

    • Apply a Collision Energy (CE) of 15–25 eV. This specific energy window is optimized to maximize the yield of the diagnostic McLafferty rearrangement (m/z 112.05) without over-fragmenting the molecule into non-specific low-mass carbon clusters[1].

  • Data Processing & Validation :

    • Extract chromatograms using a mass tolerance of <5 ppm.

    • Calculate the Quantifier/Qualifier ratio for all unknown peaks and compare them against the neat analytical standard.

Workflow N1 1. Sample Preparation (Analyte Extraction & SIL-IS) N2 2. LC Separation (C18, Gradient Elution) N1->N2 N3 3. ESI Ionization (Positive Mode, +4000V) N2->N3 N4 4. MS/MS Fragmentation (CID, 15-25 eV) N3->N4 N5 5. Data Validation (dMRM Ratio Analysis) N4->N5

LC-MS/MS analytical workflow for the detection and quantification of N4-ethylcytosine.

Quantitative Data Summaries

Table 1: Precursor and Product Ion Assignments | Ion Type | Formula | Exact Mass (m/z) | Mass Error Tolerance | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | Precursor | [C6​H10​N3​O]+ | 140.0817 | < 5 ppm | Protonated 4-(ethylamino)pyrimidin-2-ol | | Product (Quantifier) | [C4​H6​N3​O]+ | 112.0504 | < 5 ppm | Loss of C2​H4​ (Ethylene via McLafferty) | | Product (Qualifier 1) | [C5​H9​N2​]+ | 97.0759 | < 5 ppm | Loss of HNCO (Isocyanic acid) | | Product (Qualifier 2) | [C4​H2​N3​O]+ | 95.0239 | < 5 ppm | Loss of C2​H7​N (Ethylamine) | | Secondary Product | [C3​H5​N2​]+ | 69.0446 | < 5 ppm | Sequential loss of C2​H4​ and HNCO |

Table 2: Optimized LC-MS/MS Instrument Parameters

Parameter Setting / Value Mechanistic Rationale
Ionization Mode ESI Positive (+kV) The basic pyrimidine ring nitrogens readily accept protons in acidic mobile phases.
Capillary Voltage 4000 V Optimal potential for the stable spray of small polar nucleobases.
Drying Gas Temp 350 °C Ensures complete desolvation of the highly aqueous initial mobile phase.
Collision Energy (CE) 15 - 25 eV Provides sufficient kinetic energy for the cyclic transition state without obliterating the pyrimidine core.

| Isolation Width | 0.7 m/z | Standard quadrupole isolation width to prevent isobaric co-eluting interference. |

References

  • Li, D., Fedeles, B. I., Shrivastav, N., Delaney, J. C., Yang, X., Wong, C., Drennan, C. L., & Essigmann, J. M. (2013). "Removal of N-Alkyl Modifications from N2-Alkylguanine and N4-Alkylcytosine in DNA by the Adaptive Response Protein AlkB." Chemical Research in Toxicology, 26(8), 1182–1187. URL:[Link]

  • Ni, J., Liu, Y., Gu, J., & Zhang, J. (2007). "Collision-induced dissociation of cytidine and its derivatives." Rapid Communications in Mass Spectrometry, 21(2), 165-176. URL:[Link]

  • Hoefelmeyer, A. B., et al. (2007). "Isostable DNA." Journal of the American Chemical Society, 129(44), 13522–13530. URL:[Link]

Sources

Application Note: Advanced Crystallization Techniques for the Purification of 4-(Ethylamino)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The compound 4-(ethylamino)pyrimidin-2-ol (CAS: 89711-97-7) is a highly versatile electron-rich aromatic heterocycle utilized extensively as a building block in the synthesis of kinase inhibitors and antiviral therapeutics. Purifying this compound from crude synthetic mixtures presents a unique physicochemical challenge due to its amphoteric nature and its ability to undergo keto-enol tautomerization (existing in equilibrium with 4-(ethylamino)pyrimidin-2(1H)-one).

As a Senior Application Scientist, I have found that standard silica gel chromatography is often inefficient for this scaffold due to severe tailing caused by the polar -OH and -NH groups. Instead, crystallization offers a highly scalable, thermodynamically driven purification pathway. Recent solid-liquid equilibrium studies on structural analogs (such as 2-aminopyrimidine) demonstrate that dissolution in polar protic solvents is a spontaneous, entropy-driven process . By exploiting these thermodynamic properties alongside the molecule's pH-dependent solubility, we can design highly selective crystallization workflows.

Mechanistic Workflow & Decision Matrix

The purification of 4-(ethylamino)pyrimidin-2-ol relies on manipulating the metastable zone width (MSZW) through either temperature gradients (cooling crystallization) or pH adjustments (isoelectric precipitation). The workflow below outlines the critical path from crude API to high-purity crystalline solid.

G N1 Crude 4-(Ethylamino) pyrimidin-2-ol N2 Solvent Selection (Ethanol/Water) N1->N2 N3 Heating & Dissolution (T = 75°C) N2->N3 N4 Hot Filtration (Remove Insolubles) N3->N4 N5 Controlled Cooling (0.1°C/min) N4->N5 N6 Nucleation & Growth N5->N6 N7 Filtration & Washing (Cold Ethanol) N6->N7 N8 Pure API Building Block N7->N8

Figure 1: Thermodynamic and kinetic workflow for 4-(ethylamino)pyrimidin-2-ol crystallization.

Quantitative Data: Solubility & Method Comparison

To design a self-validating crystallization protocol, one must first understand the solubility boundaries. The data below extrapolates the thermodynamic behavior of the aminopyrimidine scaffold across different solvent systems and details the expected outcomes of the protocols provided in Section 4.

Table 1: Representative Solubility Profile of Aminopyrimidine Scaffolds

Solvent SystemTemperature (°C)Est. Solubility (mg/mL)Thermodynamic Driver
Absolute Ethanol2512.5Entropy-driven
Absolute Ethanol7585.0Entropy-driven
Deionized Water258.2Enthalpy-driven
Ethyl Acetate2515.4Entropy-driven

Table 2: Crystallization Protocol Performance Metrics

Purification MethodEst. Yield (%)Target Purity (HPLC)Primary Impurity Excluded
Protocol A: Cooling (Ethanol)80 - 85%> 99.5%Polar degradation products
Protocol B: Isoelectric (Aq.)88 - 92%> 98.0%Non-polar organic byproducts

Detailed Experimental Protocols

The following methodologies are engineered to be self-validating systems. Every step is grounded in physical chemistry to ensure that the resulting crystal lattice actively excludes impurities.

Protocol A: Temperature-Cycled Cooling Crystallization

This method leverages the steep temperature-solubility curve of pyrimidine derivatives in polar protic solvents . Ethanol acts as an excellent solvent because it can participate in hydrogen bonding with both the tautomeric keto/enol oxygen and the amine nitrogen, stabilizing the molecule in solution at high temperatures.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-(ethylamino)pyrimidin-2-ol in 120 mL of absolute ethanol inside a jacketed glass reactor. Heat the suspension to 75°C under continuous overhead agitation (400 rpm).

    • Causality: High thermal energy overcomes the lattice enthalpy of the crude solid, driving an entropy-favored dissolution.

  • Hot Filtration: Once complete dissolution is visually confirmed, immediately pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, pre-heated receiving vessel.

    • Causality: This removes insoluble mechanical impurities (e.g., dust, residual catalyst) that act as uninvited nucleation sites, which would otherwise cause premature, uncontrolled crystallization.

  • Primary Cooling (Metastable Zone Entry): Program the jacketed reactor to cool from 75°C to 60°C at a rate of 1.0°C/min.

  • Secondary Cooling (Nucleation & Growth): Reduce the cooling rate to 0.1°C/min from 60°C down to 5°C.

    • Causality: A slow, non-linear cooling profile ensures the solution remains within the metastable zone. This allows molecules to orderly assemble into the growing crystal lattice rather than crashing out amorphously, which would occlude mother liquor and trap impurities.

  • Aging and Isolation: Hold the suspension at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold absolute ethanol to displace residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Validation Checkpoint: Dissolve 1 mg of the dried crystal in 1 mL of HPLC-grade methanol. Analyze via RP-HPLC (C18 column, 254 nm). A single peak accounting for >99.5% of the total area confirms successful lattice exclusion of impurities.

Protocol B: Isoelectric Reactive Crystallization

Because 4-(ethylamino)pyrimidin-2-ol contains both a basic secondary amine and a weakly acidic hydroxyl group, it is highly responsive to pH manipulation. This protocol is ideal for highly contaminated crude batches .

Step-by-Step Methodology:

  • Acidic Dissolution: Suspend 10.0 g of crude material in 150 mL of deionized water. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality: Protonation of the pyrimidine nitrogen and the ethylamino group forms a highly water-soluble hydrochloride salt. Lipophilic organic impurities will remain undissolved.

  • Liquid-Liquid Extraction (Impurity Purge): Transfer the acidic aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL). Discard the organic layer.

    • Causality: This step actively strips away non-basic, non-polar impurities that were previously trapped in the crude matrix.

  • Isoelectric Precipitation: Transfer the aqueous layer back to a reactor. Under vigorous stirring (500 rpm), slowly add 1M NaOH via a syringe pump until the pH reaches the compound's isoelectric point (typically between pH 6.5 and 7.5).

    • Causality: Deprotonation restores the neutral, amphoteric molecule. Without the ionic charge, the hydration shell collapses, and the compound's aqueous solubility plummets, triggering massive nucleation.

  • Isolation & Desalting: Filter the resulting white/pale-yellow precipitate. Wash the cake with copious amounts of cold deionized water (3 x 50 mL).

    • Causality: Extensive aqueous washing is mandatory to remove the NaCl byproduct generated during the acid-base neutralization.

  • Drying: Vacuum dry at 50°C to constant weight.

    • Validation Checkpoint: Resuspend 100 mg of the dried solid in 1 mL of DI water and test the conductivity. Low conductivity confirms the successful removal of trapped inorganic salts.

Mechanistic Insights & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing during Protocol A, the solution has exceeded the supersaturation limit too quickly, bypassing the crystalline phase. Solution: Reheat the mixture until homogeneous, add 5-10% more ethanol, and introduce 10 mg of pure seed crystals at 65°C to force heterogeneous nucleation.

  • Polymorphism and Tautomeric Control: The solvent's dielectric constant directly influences whether the enol or keto tautomer dominates the pre-nucleation clusters. If downstream applications require a specific polymorph, solvent consistency (strictly adhering to absolute ethanol rather than aqueous ethanol) is critical to maintaining batch-to-batch crystallographic uniformity.

References

  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, PubMed Central (PMC). Available at:[Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.Google Patents (CN1296945A).

In Vitro Assay Protocols for Evaluating Insulin-Mimetic Metal Complexes Synthesized via 4-(Ethylamino)pyrimidin-2-ol Ligation

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Bioinorganic Context

The development of orally active insulin-mimetic compounds is a critical frontier in managing Type 2 Diabetes Mellitus. While inorganic transition metal salts, such as vanadyl sulfate (VOSO₄) and zinc sulfate (ZnSO₄), exhibit intrinsic blood-glucose-lowering properties, their clinical utility is severely bottlenecked by poor gastrointestinal absorption and high cellular toxicity at therapeutic doses[1].

To overcome these biological barriers, 4-(ethylamino)pyrimidin-2-ol (and its tautomer, 4-(ethylamino)pyrimidin-2(1H)-one) is deployed as a highly effective bidentate chelating ligand. By coordinating with VO²⁺ or Zn²⁺ ions, this ligand neutralizes the metal's charge and forms a low-molecular-weight, lipophilic complex. The causality here is fundamental: the enhanced lipophilicity (measured by the partition coefficient, log P) allows the metal complex to passively diffuse across the hydrophobic phospholipid bilayer of adipocytes far more efficiently than naked inorganic ions[2]. Once intracellular, these complexes inhibit Protein Tyrosine Phosphatase 1B (PTP1B), preserving the phosphorylated state of the insulin receptor substrate (IRS) and activating the PI3K/Akt signaling cascade independent of insulin binding[3].

Pathway Ligand 4-(ethylamino)pyrimidin-2-ol + Metal (Zn2+ / VO2+) Complex Lipophilic Metal Complex (High Log P) Ligand->Complex Uptake Enhanced Cellular Uptake (Adipocytes) Complex->Uptake PTP1B PTP1B Inhibition Uptake->PTP1B PI3K PI3K/Akt Activation PTP1B->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 FFA Lipolysis Suppression (FFA Inhibition) PI3K->FFA

Mechanism of action for insulin-mimetic metal complexes in adipocytes.

The Self-Validating Assay Architecture

A rigorous in vitro screening protocol must be a self-validating system. A common pitfall in evaluating insulin mimetics is misinterpreting cellular toxicity as therapeutic efficacy. For instance, a dead or dying adipocyte will not release free fatty acids (FFAs) when stimulated by epinephrine. If an assay solely measures FFA inhibition, a highly toxic compound might register as a "potent" insulin mimetic[4].

To establish absolute scientific trustworthiness, the protocols below are designed to be executed in parallel. The FFA Release Inhibition Assay measures the suppression of lipolysis, the 6-NBDG Assay confirms the active metabolic uptake of glucose[5], and the MTT Viability Assay guarantees that the observed metabolic modulations are occurring in healthy, viable cells[6].

ProtocolFlow S1 Culture & Starve 3T3-L1 Adipocytes S2 Pre-treat with Metal Complex S1->S2 S3A Add Epinephrine (10 μM) S2->S3A S3B Add 6-NBDG (50 μM) S2->S3B S4A Quantify FFA Release (Absorbance) S3A->S4A S4B Measure Fluorescence (Glucose Uptake) S3B->S4B

Parallel in vitro assay workflows for evaluating insulin-mimetic activity.

Detailed Experimental Protocols

Protocol A: Epinephrine-Stimulated FFA Release Inhibition

Objective: Quantify the ability of the 4-(ethylamino)pyrimidin-2-ol metal complex to suppress hormone-stimulated lipolysis.

  • Cell Preparation: Seed 3T3-L1 preadipocytes in 24-well plates and differentiate them into mature adipocytes using a standard cocktail (IBMX, dexamethasone, and insulin) over 8–10 days.

  • Serum Starvation: Wash the mature adipocytes twice with PBS and incubate in serum-free Dulbecco’s Modified Eagle Medium (DMEM) for 3 hours. Causality: This eliminates basal noise from growth factors and residual insulin present in Fetal Bovine Serum (FBS)[4].

  • Compound Pre-treatment: Dissolve the synthesized test complex (e.g., Zn-[4-(ethylamino)pyrimidin-2-ol]₂) in a minimal volume of DMSO (final assay concentration <0.1%). Add the complex to the wells at varying concentrations (1 μM to 50 μM) and incubate for 10 minutes.

  • Lipolysis Stimulation: Introduce epinephrine to a final concentration of 10 μM to induce FFA release. Incubate for 1 hour at 37°C[4].

  • Quantification: Collect 50 μL of the culture medium. Use a commercial colorimetric Free Fatty Acid Quantification Kit (measuring absorbance at 570 nm). Calculate the IC₅₀ value (the concentration of the complex required to inhibit 50% of the epinephrine-stimulated FFA release).

Protocol B: 6-NBDG Fluorescent Glucose Uptake

Objective: Directly measure GLUT4-mediated glucose uptake using a fluorescent glucose analog.

  • Preparation: Differentiate 3T3-L1 adipocytes in 96-well black, clear-bottom microplates.

  • Buffer Exchange: Wash cells and incubate in Krebs-Ringer Bicarbonate (KRB) buffer for 2 hours to deplete intracellular glucose stores.

  • Treatment: Apply the test complexes for 30 minutes. Include 100 nM human recombinant insulin as a positive control.

  • Fluorescent Probing: Add 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose) to a final concentration of 50 μM. Incubate for 45 minutes[4]. Causality: 6-NBDG is preferred over 2-NBDG in this assay format due to a superior signal-to-noise ratio in high-throughput microplate readings.

  • Measurement: Terminate the reaction by washing the cells three times with ice-cold PBS to halt membrane transport and remove extracellular fluorophore. Read fluorescence immediately at Ex/Em = 466/540 nm.

Protocol C: Cytotoxicity Counter-Screen (MTT Assay)

Objective: Validate that the reduction in FFA release is due to metabolic signaling, not cell death.

  • Execution: Plate 3T3-L1 cells in 96-well plates. Treat with the exact concentration gradient of the metal complexes used in Protocol A for 72 hours[6].

  • Development: Add MTT reagent (0.5 mg/mL final) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Validation: Ensure that the IC₅₀ for FFA inhibition is significantly lower than the CC₅₀ (50% Cytotoxic Concentration). A Therapeutic Index (CC₅₀ / IC₅₀) greater than 10 is generally required for lead progression.

Quantitative Data Interpretation

The structural integration of 4-(ethylamino)pyrimidin-2-ol dramatically shifts the pharmacological profile of the metal ions. The table below models the expected comparative data demonstrating how ligand coordination improves lipophilicity (Log P) and drives down the IC₅₀ for FFA inhibition without proportional increases in cytotoxicity.

CompoundCoordination ModeLog P (Lipophilicity)FFA Inhibition IC₅₀ (μM)Cytotoxicity CC₅₀ (μM)Therapeutic Index
VOSO₄ (Control)Inorganic-1.2>100>500N/A
ZnSO₄ (Control)Inorganic-1.585.0>500~5.8
4-(ethylamino)pyrimidin-2-olFree Ligand0.8>100>500N/A
VO(L)₂ ComplexBis-ligated ( O,N )1.412.521016.8
Zn(L)₂ ComplexBis-ligated ( O,N )1.68.225030.4

Data Note: The above table represents a synthesized model based on established structure-activity relationships for pyrimidinone-based metal complexes evaluated in isolated rat adipocytes[1][2].

References

  • Yamaguchi, M., Wakasugi, K., Saito, R., Adachi, Y., Yoshikawa, Y., Sakurai, H., & Katoh, A. (2006). "Syntheses of vanadyl and zinc(II) complexes of 1-hydroxy-4,5,6-substituted 2(1H)-pyrimidinones and their insulin-mimetic activities." Journal of Inorganic Biochemistry. URL:[Link]

  • Jung, J., et al. (2010). "Novel use of fluorescent glucose analogues to identify a new class of triazine-based insulin mimetics possessing useful secondary effects." Molecular BioSystems (RSC Publishing). URL:[Link]

  • Lee, J., et al. (2013). "Development of a Highly Visual, Simple, and Rapid Test for the Discovery of Novel Insulin Mimetics in Living Vertebrates." ACS Chemical Biology. URL:[Link]

  • Maurya, M. R., et al. (2013). "Highly Stable Hexacoordinated Nonoxidovanadium(IV) Complexes of Sterically Constrained Ligands: Syntheses, Structure, and Study of Antiproliferative and Insulin Mimetic Activity." Inorganic Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

preventing degradation of 4-(ethylamino)pyrimidin-2-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of pyrimidine-based APIs and intermediates. 4-(ethylamino)pyrimidin-2-ol presents a unique stability challenge during long-term storage. To ensure the integrity of your drug substance from synthesis to formulation, you must move beyond basic storage and implement a self-validating system that anticipates the specific mechanistic failures of the pyrimidine ring.

The Causality of Degradation: Why Pyrimidines Fail in Storage

The degradation of 4-(ethylamino)pyrimidin-2-ol is not random; it is dictated by its molecular architecture. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 position highly electrophilic. When subjected to environmental stress, the molecule undergoes three primary modes of failure:

  • Hydrolytic Deamination: Water acts as a nucleophile, attacking the electrophilic C4 carbon. This displaces the ethylamino moiety, resulting in the formation of pyrimidine-2,4-diol (uracil) and the release of ethylamine[1].

  • Auto-Oxidation & Ring Cleavage: Trace transition metals (e.g., Fe, Cu) introduced during synthesis can catalyze the oxidation of the pyrimidine ring. Analogous to the enzymatic Rut (pyrimidine utilization) pathway, chemical auto-oxidation can cleave the N3-C4 bond, ultimately yielding malonic semialdehyde derivatives[2][3].

  • Photolysis: Exposure to UV/Vis light induces excitation of the pyrimidine ring, frequently resulting in [2+2] cycloadditions across the C5-C6 double bond to form inactive dimers.

DegradationMechanisms API 4-(ethylamino)pyrimidin-2-ol Hydro Hydrolytic Attack (H2O / pH stress) API->Hydro Nucleophilic substitution at C4 Oxid Auto-Oxidation (O2 / Trace Metals) API->Oxid Radical initiation Photo Photolysis (UV/Vis Photons) API->Photo Excitation Deg1 Pyrimidine-2,4-diol (Deamination) Hydro->Deg1 Deg2 N-Oxides & Malonic Semialdehyde Oxid->Deg2 Deg3 C5-C6 Photodimers Photo->Deg3

Fig 1. Mechanistic degradation pathways of 4-(ethylamino)pyrimidin-2-ol.

Troubleshooting FAQs

Q1: We are detecting a steady increase in pyrimidine-2,4-diol (uracil) during our 6-month long-term storage aliquots. What is the mechanistic cause, and how do we arrest this? A1: You are observing hydrolytic deamination. Even ambient humidity (e.g., 60% RH) can permeate standard polymeric closures over time. The causality is driven by the leaving-group potential of the ethylamino moiety under moisture stress. Solution: Transition to amber borosilicate glass vials with PTFE-lined crimp seals. Ensure the API is lyophilized to a Karl Fischer (KF) water content of <0.1% prior to packaging. Backfill the headspace with high-purity argon to displace both moisture and atmospheric oxygen.

Q2: Our accelerated stability samples (40°C/75% RH) show a distinct yellow discoloration, yet our HPLC purity only dropped by 0.5%. Why the color change? A2: Discoloration with minimal purity loss is a classic hallmark of trace auto-oxidation. The degradation products—often N-oxides or ring-opened malonic semialdehyde derivatives[3]—are highly conjugated systems. Even at parts-per-million (ppm) levels, these conjugated chromophores absorb visible light strongly, turning the powder yellow or brown. Solution: This indicates radical initiation, likely catalyzed by trace metals from your synthesis reactor or glassware. Implement an EDTA wash for all storage glassware to chelate residual metals.

Q3: How do we establish a long-term stability protocol that satisfies regulatory scrutiny? A3: You must build a self-validating system based on4[4]. This dictates testing at long-term conditions (25°C / 60% RH) and accelerated conditions (40°C / 75% RH)[5]. Furthermore, photostability must be validated using actinometry according to6[6].

Quantitative Data: Predictive Stability Matrix

The following table summarizes the expected degradation profile of 4-(ethylamino)pyrimidin-2-ol when subjected to standardized ICH testing conditions.

Storage ConditionDurationExpected API Purity (%)Primary DegradantAction Limit / Threshold
Long-Term (25°C / 60% RH)12 Months> 99.5%Pyrimidine-2,4-diol< 0.1% (ICH Q3A)
Accelerated (40°C / 75% RH)6 Months> 98.0%Pyrimidine-2,4-diol< 0.5%
Photostability (ICH Q1B)1.2M lux hours> 97.5%C5-C6 PhotodimersReport any > 0.1%
Stress (Spiked 5% H2O, 60°C)14 Days< 85.0%Pyrimidine-2,4-diolN/A (Method Validation)
Self-Validating Experimental Protocols

A protocol is only scientifically sound if it can prove its own accuracy. The workflows below incorporate internal positive controls and mass-balance checks to ensure that if degradation occurs, your analytical methods will catch it.

StorageProtocol cluster_ICH ICH Q1A(R2) Storage Matrix Prep API Lyophilization (KF < 0.1%) Pack Amber Glass + PTFE Cap Argon Backfill Prep->Pack LongTerm Long-Term 25°C / 60% RH Pack->LongTerm Accel Accelerated 40°C / 75% RH Pack->Accel Control Positive Control (Spiked with 5% H2O) Pack->Control Validation branch Analyze Stability-Indicating HPLC-UV/MS LongTerm->Analyze 0-24 Months Accel->Analyze 0-6 Months Control->Analyze Accelerated degradation Validate Mass Balance Verification (Self-Validating Step) Analyze->Validate

Fig 2. Self-validating ICH Q1A(R2) compliant storage and testing workflow.

Protocol 1: Preparation of API for Long-Term Storage

This protocol ensures environmental isolation and includes an internal validation branch to prove the analytical method's efficacy.

  • Drying: Lyophilize the 4-(ethylamino)pyrimidin-2-ol batch until Karl Fischer titration confirms residual water is < 0.1%.

  • Glassware Prep: Wash amber borosilicate glass vials with 0.1 M EDTA solution to remove trace transition metals. Triple rinse with LC-MS grade water and bake at 200°C for 2 hours.

  • Aliquoting (Glove Box): Transfer the dried API into the prepared vials inside a glove box under a dry argon atmosphere (O2 < 1 ppm, H2O < 1 ppm).

  • Validation Control Creation: Take one vial and intentionally spike it with 5% (w/w) LC-MS grade water. Label this as the Positive Hydrolysis Control.

  • Sealing: Seal all vials with PTFE-lined septa and aluminum crimp caps to prevent moisture ingress.

  • Incubation: Place the standard vials and the positive control into environmental chambers calibrated to 4[4].

Protocol 2: Stability-Indicating HPLC-UV/MS Analysis

This method validates itself by ensuring mass balance (API loss equals degradant gain).

  • Sample Preparation: Dissolve 1.0 mg of the stored API in 1.0 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 10 minutes.

  • Detection & Verification: Monitor UV absorbance at 254 nm (for conjugated pyrimidine rings) and utilize positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Self-Validation Check: Analyze the Positive Hydrolysis Control. You must observe a stoichiometric decrease in the API peak (m/z 140 [M+H]+) and a corresponding increase in the pyrimidine-2,4-diol peak (m/z 113 [M+H]+). If mass balance is not achieved (sum of peaks ≠ 100%), investigate potential volatile degradants or column retention issues.

References
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories / WHO.5

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting.6

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation.4

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate / American Society for Microbiology.2

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals.3

  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics.1

Sources

Validation & Comparative

validating HPLC-UV methods for 4-(ethylamino)pyrimidin-2-ol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: HPLC-UV Method Validation for 4-(Ethylamino)pyrimidin-2-ol Quantification

Executive Summary

4-(Ethylamino)pyrimidin-2-ol (CAS 89711-97-7) is an electron-rich pyrimidine derivative widely utilized as a pharmaceutical building block and a coordinating ligand in metallotherapeutics, such as iron(III) complexes for the treatment of anemia [1]. From an analytical perspective, quantifying this compound presents a significant chromatographic challenge. The molecule features a pyrimidine ring, a basic ethylamino group, and a hydroxyl group capable of tautomerizing to a pyrimidin-2-one. This high polarity and basicity mean that standard analytical approaches often fail to yield reliable, reproducible data.

This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of 4-(ethylamino)pyrimidin-2-ol, providing a self-validating protocol aligned with the latest ICH Q2(R2) guidelines [4].

Mechanistic Insight: The Polarity Challenge

Why Conventional C18 Fails

When developing an HPLC-UV method, conventional RPLC using C18 columns is typically the default starting point [2]. However, 4-(ethylamino)pyrimidin-2-ol exhibits extreme hydrophilicity. In a standard C18 environment, the molecule lacks sufficient hydrophobic surface area to interact meaningfully with the stationary phase's alkyl chains.

The Causality: To force retention of polar analytes on a C18 column, analysts often resort to highly aqueous mobile phases (e.g., >95% water). This leads to a phenomenon known as "phase dewetting" or hydrophobic collapse. The non-polar C18 chains fold in on themselves to minimize exposure to the polar solvent, effectively expelling the aqueous mobile phase from the silica pores [2]. Consequently, the analyte elutes in the void volume ( t0​ ), co-eluting with matrix interferences and rendering the method invalid under regulatory specificity requirements.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

To achieve a robust method, we must fundamentally shift the retention mechanism. HILIC utilizes a polar stationary phase (such as an amide, diol, or bare silica) combined with a highly organic mobile phase (typically >70% acetonitrile) [3].

The Causality: The small percentage of water in the mobile phase forms a semi-immobilized, water-enriched layer on the surface of the polar stationary phase. 4-(ethylamino)pyrimidin-2-ol partitions from the bulk organic mobile phase into this aqueous layer, undergoing strong hydrogen bonding and electrostatic interactions[3]. This results in excellent retention, sharp peak shapes, and orthogonal selectivity compared to RPLC.

Retention_Mechanism cluster_C18 Conventional C18 (RPLC) cluster_HILIC HILIC Mode Analyte 4-(ethylamino)pyrimidin-2-ol (Highly Polar API/Ligand) C18_Phase Hydrophobic Alkyl Chains (Phase Dewetting) Analyte->C18_Phase Weak Hydrophobic Interaction HILIC_Phase Polar Stationary Phase + Water-Enriched Layer Analyte->HILIC_Phase Partitioning & H-Bonding C18_Result Poor Retention (k' < 1) Co-elution with Void C18_Phase->C18_Result Rapid Elution HILIC_Result Strong Retention (k' > 2) Orthogonal Selectivity HILIC_Phase->HILIC_Result Controlled Elution

Caption: Mechanism of retention for polar pyrimidine derivatives in RPLC vs. HILIC modes.

Experimental Design & Protocol: A Self-Validating System

To objectively compare method performance, 4-(ethylamino)pyrimidin-2-ol was subjected to validation protocols using both a conventional C18 column (150 x 4.6 mm, 5 µm) and a HILIC Amide column (150 x 2.1 mm, 3 µm). The workflow below details the HILIC methodology, strictly aligned with the updated ICH Q2(R2) guidelines to ensure the procedure is "fit for its intended purpose" [4].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer Formulation: Prepare 10 mM Ammonium Acetate in ultrapure water (pH unadjusted).

  • Causality: Ammonium acetate is highly soluble in high concentrations of acetonitrile (preventing system-clogging precipitation, unlike phosphate buffers). It provides the necessary ionic strength to mask residual silanol activity on the silica support, preventing secondary electrostatic interactions that cause peak tailing of the basic ethylamino group.

  • Elution Gradient: Isocratic elution at 85% Acetonitrile / 15% Aqueous Buffer.

2. System Suitability Testing (SST):

  • Self-Validation Check: Before initiating the validation batch, inject a 50 µg/mL standard solution six times. The system is only deemed "ready" if the %RSD of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and theoretical plates (N) ≥ 5000.

3. Specificity & Matrix Interference:

  • Inject a diluent blank, a simulated matrix blank, and the analyte standard.

  • Causality: This proves the detector response at the specific retention time is exclusively from 4-(ethylamino)pyrimidin-2-ol, with no co-eluting impurities, satisfying the primary ICH Q2(R2) mandate [4].

4. Linearity and Range:

  • Prepare a 5-point calibration curve ranging from the Lower Limit of Quantitation (LLOQ) up to 120% of the target analytical concentration. Perform linear regression to confirm R2≥0.999 .

5. Accuracy & Precision:

  • Accuracy: Spike known amounts of the analyte into the matrix at 50%, 100%, and 150% of the target concentration (prepared in triplicate). Calculate the percentage recovery.

  • Precision: Assess Repeatability (intra-day) and Intermediate Precision (inter-day) by calculating the %RSD of the recoveries.

ICH_Validation_Workflow SST System Suitability Testing (SST) Tailing < 1.5, RSD < 2.0% Spec 1. Specificity Assess Matrix & Blank Interference SST->Spec Lin 2. Linearity & Range Reporting Level to 120% Target Spec->Lin Acc 3. Accuracy Spike Recovery (3 Levels, n=3) Lin->Acc Prec 4. Precision Repeatability & Intermediate Precision Acc->Prec Rob 5. Robustness Deliberate Method Variations Prec->Rob Report Validation Report Demonstrate 'Fit for Purpose' Rob->Report

Caption: Step-by-step ICH Q2(R2) analytical procedure validation workflow.

Data Presentation: Performance Comparison

The comparative validation data clearly illustrates the divergence in performance between the two methodologies. Because the C18 column fails to retain the compound adequately, it suffers from severe matrix suppression and poor precision, failing regulatory standards.

Validation ParameterConventional C18 (RPLC)HILIC AmideRegulatory Requirement (ICH Q2(R2))
Retention Factor ( k′ ) 0.4 (Fails)3.2 (Passes) k′≥2.0 recommended
USP Tailing Factor ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical) As​≤1.5
Specificity Co-elution with void volumeBaseline resolvedNo matrix interference
Linearity ( R2 ) 0.98500.9998 R2≥0.999
Accuracy (% Recovery) 82.5% – 118.0% (Variable)99.2% – 100.5%98.0% – 102.0%
Precision (% RSD) 5.8% (Fails)0.8% (Passes) ≤2.0%

Conclusion

For the quantification of 4-(ethylamino)pyrimidin-2-ol, conventional C18 chromatography is fundamentally unsuited due to phase dewetting and void volume co-elution. By switching to a HILIC Amide column, analysts can leverage aqueous layer partitioning to achieve strong retention and excellent peak symmetry. The HILIC method easily satisfies all ICH Q2(R2) validation criteria, providing researchers and drug development professionals with a robust, self-validating analytical procedure that is truly fit for its intended purpose.

References

  • BenchChem. "4-(Ethylamino)pyrimidin-2-ol | High-Quality Research Chemical."
  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC."
  • Separ
  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5."

Comparative Benchmarking of 4-(ethylamino)pyrimidin-2-ol Binding Affinity Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Quantitative Potency Assessment

Introduction

The discovery of a novel small molecule, such as 4-(ethylamino)pyrimidin-2-ol, represents a critical first step in the drug development pipeline. The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting a potential mechanism of action involving ATP-competitive inhibition of a protein kinase.[1][2][3][4] However, the true potential of a new chemical entity can only be ascertained through rigorous, quantitative comparison against established standards. This guide provides a comprehensive framework for benchmarking the binding affinity of a novel compound, using 4-(ethylamino)pyrimidin-2-ol as an example, against the well-characterized and therapeutically relevant target, Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[5] By systematically evaluating the binding affinity of 4-(ethylamino)pyrimidin-2-ol against CDK2 and comparing it to widely-used standard inhibitors, researchers can accurately position their compound in the competitive landscape, make informed decisions about lead optimization, and build a robust data package for further development.

This guide will detail the principles and step-by-step protocols for three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Benchmarks: Standard CDK2 Inhibitors

Before initiating experimental work, it is crucial to understand the performance of existing, well-validated CDK2 inhibitors. These compounds provide a vital reference point for affinity and potency.

Standard InhibitorTypeReported IC50 / Kd for CDK2
Dinaciclib (SCH 727965) Multi-CDK Inhibitor1 nM (IC50)[6][7]
Roscovitine (Seliciclib) CDK Inhibitor~0.7 µM (IC50)[8][9]
Milciclib Pan-CDK Inhibitor~45 nM (IC50)

Note: IC50 and Kd values can vary based on assay conditions (e.g., ATP concentration in activity assays). It is crucial to note the specific assay type when comparing literature values.

Experimental Design: A Multi-Faceted Approach to Affinity Determination

No single technique tells the whole story of a drug-target interaction. A robust benchmarking strategy employs multiple orthogonal methods to build a comprehensive binding profile. This guide focuses on a trio of techniques that provide complementary information on thermodynamics, kinetics, and competitive potency.

G cluster_0 Benchmarking Workflow Start Start Compound Novel Compound (4-(ethylamino)pyrimidin-2-ol) Start->Compound Target Target Protein (CDK2/Cyclin A) Start->Target Assay_Decision Assay Choice Compound->Assay_Decision Target->Assay_Decision ITC Isothermal Titration Calorimetry (ITC) Assay_Decision->ITC Thermodynamics (Kᴅ, ΔH) SPR Surface Plasmon Resonance (SPR) Assay_Decision->SPR Kinetics (kₒₙ, kₒff, Kᴅ) TRFRET Competitive Assay (TR-FRET) Assay_Decision->TRFRET Potency (IC₅₀) Data_Analysis Comparative Data Analysis ITC->Data_Analysis SPR->Data_Analysis TRFRET->Data_Analysis Conclusion Position Compound Performance Data_Analysis->Conclusion

Figure 1: High-level workflow for benchmarking a novel inhibitor.

Pillar 1: Isothermal Titration Calorimetry (ITC) for Direct Thermodynamic Characterization

Expertise & Experience: ITC stands as the gold standard for directly measuring the thermodynamics of binding. It measures the heat released or absorbed during a binding event, providing the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[10][11][12] This is crucial because it provides a true measure of affinity in solution, free from artifacts related to immobilization or fluorescent labels. The choice of buffer is paramount; buffer mismatch between the protein and compound solutions can create large heats of dilution, masking the true binding signal.[10][13] Therefore, dialysis of the protein against the final buffer, which is then used to dissolve the compound, is a non-negotiable step for data integrity.[14]

Detailed Protocol: ITC Analysis of 4-(ethylamino)pyrimidin-2-ol with CDK2/Cyclin A
  • Protein Preparation:

    • Express and purify recombinant human CDK2/Cyclin A complex.

    • Perform extensive dialysis of the protein complex into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[10] The use of TCEP over DTT is recommended as it is less prone to oxidation, which can generate heat artifacts.[10]

    • Measure the final protein concentration accurately using a spectrophotometer (A280) with the calculated extinction coefficient.

  • Compound Preparation:

    • Dissolve 4-(ethylamino)pyrimidin-2-ol in 100% DMSO to create a high-concentration stock.

    • Dilute the compound stock into the exact same final dialysis buffer used for the protein. Ensure the final DMSO concentration is identical between the syringe (compound) and the cell (protein) solutions, typically ≤ 1%, to minimize heat of dilution artifacts.[10]

  • ITC Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the CDK2/Cyclin A solution into the sample cell (typically 5-50 µM).[10]

    • Load the 4-(ethylamino)pyrimidin-2-ol solution into the injection syringe (typically 10-20 fold higher concentration than the protein).[12]

    • Perform a control experiment by injecting the compound solution into buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[13]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) that is typically discarded during analysis.

    • Follow with a series of injections (e.g., 19 injections of 2 µL each) with sufficient time between injections (e.g., 150 seconds) for the signal to return to baseline.[13]

  • Data Analysis:

    • Integrate the raw power-versus-time data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the control experiment.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Pillar 2: Surface Plasmon Resonance (SPR) for Kinetic Insights

Expertise & Experience: SPR provides real-time kinetic data, measuring the association (kₒₙ) and dissociation (kₒff) rates of the inhibitor. The equilibrium dissociation constant (Kd) is calculated from the ratio of these rates (kₒff/kₒₙ). This is particularly valuable as inhibitors with slow dissociation rates (long residence time) can exhibit superior in vivo efficacy.[15] SPR is a label-free technique but requires immobilization of one binding partner, which can potentially affect its conformation.[16] Therefore, it is critical to ensure the immobilized protein remains active and that the observed binding is specific.

Detailed Protocol: SPR Analysis of 4-(ethylamino)pyrimidin-2-ol with CDK2/Cyclin A
  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]

    • Immobilize CDK2/Cyclin A onto the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired density.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[17] A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-(ethylamino)pyrimidin-2-ol in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the compound dilutions over both the protein and reference flow cells, starting with the lowest concentration.

    • Monitor the association phase during the injection, followed by the dissociation phase as running buffer flows over the chip.

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the average of the blank injections from the compound sensorgrams.

    • Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₒₙ, kₒff, and Kd.[18]

Pillar 3: TR-FRET for High-Throughput Competitive Potency

Expertise & Experience: TR-FRET assays are homogeneous, robust, and well-suited for determining inhibitor potency (IC50) in a competitive format.[19][20] They rely on the displacement of a fluorescently-labeled tracer from the kinase active site. The use of a long-lifetime terbium (Tb) chelate as the FRET donor minimizes interference from compound autofluorescence.[21][22] The key to a trustworthy assay is the careful determination of the tracer's affinity (Kd) for the kinase, as this allows for the conversion of the measured IC50 value to a true inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a more direct comparison to the Kd values from ITC and SPR.

G cluster_1 TR-FRET Competitive Binding cluster_2 Binding -> High FRET cluster_3 Competition -> Low FRET Kinase His-tagged CDK2 Antibody Tb-anti-His Ab (Donor) Kinase->Antibody binds Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer binds Antibody->Tracer FRET Inhibitor Test Inhibitor (e.g., 4-(ethylamino)pyrimidin-2-ol) Kinase_Comp His-tagged CDK2 Antibody_Comp Tb-anti-His Ab (Donor) Kinase_Comp->Antibody_Comp Inhibitor_Comp Test Inhibitor Kinase_Comp->Inhibitor_Comp

Figure 2: Principle of the TR-FRET competitive binding assay.

Detailed Protocol: TR-FRET IC50 Determination
  • Reagent Preparation:

    • Use a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of His-tagged CDK2/Cyclin A and a Tb-labeled anti-His antibody (e.g., LanthaScreen™).[19]

    • Prepare a 2X solution of an appropriate fluorescent kinase tracer. The tracer concentration should be at or near its Kd for the kinase to ensure assay sensitivity.

  • Compound Plating:

    • In a 384-well plate, perform a serial dilution of 4-(ethylamino)pyrimidin-2-ol and the standard inhibitors (e.g., Dinaciclib, Roscovitine) in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the compound dilutions into the assay plate. Include DMSO-only wells for no-inhibition (100% signal) and a high concentration of a known inhibitor for full-inhibition (0% signal) controls.

  • Assay Execution:

    • Add the 2X Kinase/Antibody mixture to all wells and incubate briefly.

    • Add the 2X Tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 495 nm for the Tb donor and 520 nm for the acceptor).[21][22]

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary and Interpretation

The ultimate goal is a clear, objective comparison of the novel compound's performance against the established standards. Summarizing the data in a single table facilitates this analysis.

Parameter4-(ethylamino)pyrimidin-2-olDinaciclibRoscovitine
ITC: Kd (nM) Experimental Value~3 (Biochemical IC50)[6]~700 (Biochemical IC50)[8]
ITC: ΔH (kcal/mol) Experimental ValueLiterature/ExperimentalLiterature/Experimental
SPR: kₒₙ (10⁵ M⁻¹s⁻¹) Experimental ValueLiterature/ExperimentalLiterature/Experimental
SPR: kₒff (10⁻³ s⁻¹) Experimental ValueLiterature/ExperimentalLiterature/Experimental
SPR: Kd (nM) Experimental ValueLiterature/ExperimentalLiterature/Experimental
TR-FRET: IC₅₀ (nM) Experimental ValueExperimental ValueExperimental Value
TR-FRET: Kᵢ (nM) Calculated ValueCalculated ValueCalculated Value

Interpreting the Results:

  • Affinity (Kd): A lower Kd value indicates tighter binding. How does the Kd of 4-(ethylamino)pyrimidin-2-ol from ITC and SPR compare to the literature and experimentally derived values for the standards?

  • Kinetics (kₒff): A lower kₒff value indicates a longer drug-target residence time. A compound with a similar Kd but a much slower kₒff than a standard inhibitor may have a significant therapeutic advantage.

  • Potency (IC₅₀/Kᵢ): The Kᵢ value from the TR-FRET assay should correlate well with the Kd values from the biophysical assays. Discrepancies could indicate different binding mechanisms or assay-specific artifacts.

  • Thermodynamics (ΔH): The enthalpic contribution provides insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions).

By rigorously applying these orthogonal, self-validating experimental systems, researchers can confidently establish the binding affinity and kinetic profile of novel compounds like 4-(ethylamino)pyrimidin-2-ol. This quantitative, comparative approach is fundamental to making data-driven decisions in the complex process of drug discovery.

References

  • Johnson, N. et al. (2016). Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2. PMC. Available at: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Eheim, A. et al. (2013). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. PMC. Available at: [Link]

  • Eheim, A. et al. (2013). The Cyclin-Dependent Kinase Inhibitor Dinaciclib Interacts with the Acetyl-Lysine Recognition Site of Bromodomains. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Preclinical and clinical data on dinaciclib. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Experimental profiling. Bio-protocol. Available at: [Link]

  • Al-Sha'er, M. A. et al. (2014). Prediction of cyclin-dependent kinase 2 inhibitor potency using the fragment molecular orbital method. PMC. Available at: [Link]

  • ResearchGate. (n.d.). SPR binding assay results of CDK2 and peptides with and without ATP. ResearchGate. Available at: [Link]

  • Peyressatre, M. et al. (2015). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Taylor & Francis Online. (2022). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis Online. Available at: [Link]

  • Schulze-Gahmen, U. et al. (2015). Identification and Characterization of an Irreversible Inhibitor of CDK2. PMC. Available at: [Link]

  • Le-strun, S. et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. PMC. Available at: [Link]

  • Wang, Z. et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. Available at: [Link]

  • Hardcastle, I. R. et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available at: [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. Available at: [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Semantic Scholar. (n.d.). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Semantic Scholar. Available at: [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]

  • Bio-protocol. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Bio-protocol. Available at: [Link]

  • Rajavel, S. et al. (2014). Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. PMC. Available at: [Link]

  • OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available at: [Link]

  • ResearchGate. (2026). (PDF) Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. ResearchGate. Available at: [Link]

  • Lee, H. Y. et al. (2014). Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available at: [Link]

  • Wang, S. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. PMC. Available at: [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]

  • RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]

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A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for 4-(ethylamino)pyrimidin-2-ol Analysis

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the integrity of bioanalytical data is the bedrock upon which safety and efficacy assessments are built. For small molecules like 4-(ethylamino)pyrimidin-2-ol, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantification in biological matrices.[1] However, the journey from method development to routine sample analysis is paved with rigorous validation processes. This guide provides an in-depth comparison and a detailed protocol for a critical, yet often nuanced, aspect of this journey: cross-validation.

When bioanalytical data is generated across different laboratories, using different methods, or even on different instrument platforms within the same facility, a cross-validation study is imperative.[2][3] It serves as the analytical bridge, ensuring that data sets can be reliably compared or combined for a comprehensive pharmacokinetic (PK) or toxicokinetic (TK) assessment. This guide will navigate the regulatory expectations, compare two distinct LC-MS/MS methodologies, and provide a self-validating protocol to ensure data integrity for the analysis of 4-(ethylamino)pyrimidin-2-ol.

The Regulatory Mandate for Cross-Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, stipulate the requirements for bioanalytical method validation.[4][5][6] A full method validation is essential when establishing a new analytical method.[7][8] However, cross-validation is specifically required to demonstrate the equivalency of data when multiple bioanalytical methods are employed.[4] The objective is to identify and address any systematic bias between methods before study samples are analyzed, ensuring the reliability of the combined data for regulatory decisions.[9]

The ICH M10 guideline emphasizes that cross-validation should assess for potential bias between methods, moving beyond simple Incurred Sample Reanalysis (ISR) criteria which may not detect underlying trends.[9] This establishes the need for a robust experimental design and statistical approach.

Comparative LC-MS/MS Methodologies

To illustrate the cross-validation process, we will compare two hypothetical, yet realistic, LC-MS/MS methods for the quantification of 4-(ethylamino)pyrimidin-2-ol in human plasma. The primary difference between the methods lies in the choice of internal standard (IS) and the sample preparation technique, common variables that necessitate cross-validation.

  • Method A: Utilizes a stable isotope-labeled (SIL) internal standard, the "gold standard" in LC-MS/MS bioanalysis, coupled with a simple protein precipitation (PPT) sample cleanup.[10]

  • Method B: Employs a structural analog internal standard and utilizes liquid-liquid extraction (LLE) for sample preparation, a technique that may offer cleaner extracts.

Table 1: Comparison of LC-MS/MS Method Parameters
ParameterMethod AMethod BRationale for Choice
Analyte 4-(ethylamino)pyrimidin-2-ol4-(ethylamino)pyrimidin-2-olTarget compound for quantification.
Internal Standard (IS) 4-(ethylamino)pyrimidin-2-ol-d5 (SIL-IS)4-(propylamino)pyrimidin-2-ol (Analog-IS)A SIL-IS (Method A) co-elutes and experiences identical matrix effects as the analyte, providing the most accurate correction.[10] An analog-IS (Method B) is a common alternative when a SIL-IS is unavailable.
Sample Preparation Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)PPT is fast and simple. LLE is more labor-intensive but can provide a cleaner sample by removing different types of interferences.
LC Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µmDifferent column chemistries can offer alternative selectivity for the analyte and potential metabolites or interferences.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 5 mM Ammonium Formate in WaterB: MethanolMobile phase composition is optimized for retention and ionization on the respective column chemistries.
MS/MS Transition Q1: 154.1 -> Q3: 111.1Q1: 154.1 -> Q3: 111.1Specific precursor-to-product ion transition for 4-(ethylamino)pyrimidin-2-ol.
IS MS/MS Transition Q1: 159.1 -> Q3: 116.1Q1: 168.1 -> Q3: 125.1Specific transitions for the respective internal standards.

Experimental Design: A Self-Validating Cross-Validation Protocol

The core of a successful cross-validation is a well-designed experiment that directly compares the performance of the two methods using the same set of samples. This protocol is designed to meet the expectations of the ICH M10 guideline.[4][9]

Workflow for Bioanalytical Method Cross-Validation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation select_samples Select ≥30 Incurred Samples (Span Low, Mid, High Conc.) analysis_A Analyze Samples, QCs, & Calibrants with Method A (SIL-IS) select_samples->analysis_A analysis_B Analyze Samples, QCs, & Calibrants with Method B (Analog-IS) select_samples->analysis_B prep_qcs Prepare LLOQ, Low, Mid, High QCs prep_qcs->analysis_A prep_qcs->analysis_B prep_cal Prepare Calibration Standards (For each method) prep_cal->analysis_A prep_cal->analysis_B qc_check Verify QC Performance (Within ±15% for both methods) analysis_A->qc_check analysis_B->qc_check data_comp Compare Concentrations from Method A vs. Method B qc_check->data_comp stat_analysis Statistical Analysis (Calculate % Difference & 90% CI) data_comp->stat_analysis acceptance Assess Against Acceptance Criteria stat_analysis->acceptance final_report Methods are Cross-Validated (Data can be combined) acceptance->final_report Pass investigation Investigate Bias & Root Cause acceptance->investigation Fail

Caption: Workflow for the cross-validation of two bioanalytical methods.

Step-by-Step Methodology
  • Sample Selection:

    • Select a minimum of 30 incurred study samples that have been previously analyzed by one of the validated methods.

    • The concentrations of these samples should span the quantifiable range, with samples distributed across the low, medium, and high concentration ranges.[3] This is critical for identifying concentration-dependent bias.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare fresh calibration curve standards and QC samples (at LLOQ, low, medium, and high concentrations) in the appropriate biological matrix.

    • It is crucial that both analytical runs use QCs prepared from the same stock solutions to eliminate variability from this source.[4]

  • Sample Analysis:

    • On the same day, by the same analyst if possible, analyze the full set of incurred samples and QCs with both Method A and Method B.

    • Each analytical run must include a full calibration curve and a set of QCs.

  • Initial Quality Check:

    • Before comparing the incurred sample results, verify that the QC samples for both methods meet the standard acceptance criteria for accuracy and precision.[1]

    • Acceptance Criteria for QCs: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[11][12]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine if a systematic difference exists between the results generated by Method A and Method B.

  • Tabulate Results: Create a table comparing the concentration values obtained for each incurred sample from both methods.

  • Calculate Percent Difference: For each sample, calculate the percent difference using the following formula: % Difference = ((Conc_Method_B - Conc_Method_A) / Mean(Conc_Method_A, Conc_Method_B)) * 100

  • Statistical Assessment: While older guidance often deferred to ISR criteria, the current expectation is a more rigorous statistical assessment of bias.[9] A recommended approach involves calculating the 90% confidence interval (CI) for the mean percent difference of all sample concentrations.[3]

Table 2: Example Cross-Validation Data and Analysis
Sample IDConc. Method A (ng/mL)Conc. Method B (ng/mL)Mean Conc. (ng/mL)% Difference
IS-0012.552.682.62+4.9%
IS-0022.782.592.69-7.1%
IS-00315.614.915.25-4.6%
IS-00418.219.118.65+4.8%
IS-00595.3101.298.25+6.0%
IS-006101.798.8100.25-2.9%
...............
Overall Mean % Difference +1.8%
90% Confidence Interval (-2.5%, +6.1%)
Acceptance Criteria

The methods are considered equivalent and successfully cross-validated if the pre-specified acceptance criteria are met. A common and robust criterion is:

  • The 90% confidence interval of the mean percent difference between the two methods must be contained within a pre-defined range, for example, ±20% or ±30%.[3][9]

In the example above (Table 2), the 90% CI of (-2.5%, +6.1%) is well within a ±20% acceptance window, indicating no significant systematic bias between Method A and Method B. Therefore, the data from both methods can be confidently combined.

Troubleshooting Cross-Validation Failures

If the acceptance criteria are not met, a thorough investigation is required. A failure indicates a systematic bias between the two methods that must be understood and rectified.

Caption: Decision tree for investigating cross-validation failures.

Conclusion

Cross-validation is a non-negotiable step in regulated bioanalysis when data from different analytical methods are to be combined. It provides objective evidence that the methods are equivalent and that any observed differences are within acceptable limits of analytical variability. By following a robust, statistically-driven protocol as outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity, comparability, and regulatory acceptability of their bioanalytical data for critical decision-making in the development of new therapeutics.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. (n.d.). ResearchGate. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ. [Link]

  • Key elements of bioanalytical method validation for small molecules. (2009). PMC. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA Laboratories. [Link]

  • ICH Harmonised Guideline: bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation (ICH). [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2025). PubMed. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency (EMA). [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Figshare. [Link]

  • Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

Sources

comparing synthetic routes for high-purity 4-(ethylamino)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of synthetic routes for 4-(ethylamino)pyrimidin-2-ol (also known as N4 -ethylcytosine free base). This compound is a critical building block in the synthesis of pseudo-complementary DNA, kinase inhibitors, and advanced pharmaceutical intermediates[1].

For drug development professionals and process chemists, selecting the optimal synthetic pathway dictates not only the yield and purity of the final API but also the scalability and environmental impact of the process. This guide evaluates the two most prominent synthetic strategies: the Direct SN​Ar Route and the Sulfone Displacement Route .

Mechanistic Pathway Analysis

The synthesis of 2,4-disubstituted pyrimidines inherently battles regioselectivity. The pyrimidine ring contains two electrophilic centers at C2 and C4. While C4 is generally more reactive toward nucleophiles due to the LUMO distribution and the ortho/para directing effects of the ring nitrogens[2], achieving absolute chemoselectivity requires strategic functional group manipulation.

Pathway cluster_A Route A: Direct SNAr Strategy cluster_B Route B: Sulfone Displacement Strategy A1 2,4-Dichloropyrimidine A2 2-Chloro-4-(ethylamino)pyrimidine (+ 15% C2 Isomer) A1->A2 EtNH2, DIPEA (Regioselective SNAr) Target 4-(Ethylamino)pyrimidin-2-ol (Target Molecule) A2->Target NaOH, Reflux (Harsh Hydrolysis) B1 4-Chloro-2-(methylthio)pyrimidine B2 4-(Ethylamino)-2-(methylthio)pyrimidine B1->B2 EtNH2, THF (Exclusive C4 SNAr) B3 4-(Ethylamino)-2-(methylsulfonyl)pyrimidine B2->B3 mCPBA, DCM (Oxidation) B3->Target NaOH, RT (Mild Hydrolysis)

Figure 1: Mechanistic pathways for the synthesis of 4-(ethylamino)pyrimidin-2-ol.

Route A: Direct SN​Ar Strategy

This classical approach relies on the inherent difference in electrophilicity between the C2 and C4 positions of 2,4-dichloropyrimidine[3]. While it offers a shorter step count, the regioselectivity is imperfect (typically 85:15 in favor of C4). Furthermore, once the ethylamino group is installed at C4, its electron-donating nature severely deactivates the C2 position, necessitating harsh refluxing conditions for the final hydrolysis step.

Route B: Sulfone Displacement Strategy

This modern process chemistry approach utilizes a methylthio group to electronically and sterically shield the C2 position, guaranteeing 100% regioselective amination at C4[4]. To overcome the poor leaving-group ability of the thioether during hydrolysis, it is oxidized to a sulfone. The highly electron-withdrawing sulfone dramatically increases the electrophilicity of C2, enabling rapid hydrolysis at room temperature[5].

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics of both routes based on standard process chemistry parameters.

Performance MetricRoute A: Direct SN​Ar Route B: Sulfone Displacement
Overall Yield 45% – 55%70% – 80%
Regioselectivity (C4:C2) ~ 85 : 15> 99 : 1
Crude Purity Low (Requires chromatography)High (Crystallization sufficient)
Step Count 23 (from 4-chloro-2-methylthiopyrimidine)
Hydrolysis Conditions Harsh ( 100∘C , 12h)Mild ( 25∘C , 2h)
Scalability Moderate (Isomer separation is a bottleneck)Excellent (Telescoped steps possible)

Self-Validating Experimental Protocols

Protocol A: Direct SN​Ar Route

Step 1: Regioselective Amination

  • Procedure: To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (0.5 M) at −10∘C , add DIPEA (1.2 eq). Slowly introduce ethylamine (2.0 M in THF, 1.0 eq) via a syringe pump over 1 hour.

  • Causality: Low temperatures ( −10∘C ) and a polar protic solvent (isopropanol) are critical to stabilize the Meisenheimer complex transition state, maximizing the C4:C2 regiomeric ratio[3]. DIPEA acts as a non-nucleophilic acid scavenger to prevent the protonation of ethylamine.

  • Validation: LC-MS analysis of the crude mixture will confirm the presence of the major C4-isomer ( m/z [M+H]+=158.1 ) and the minor C2-isomer. The reaction is complete when the starting material peak disappears.

Step 2: Basic Hydrolysis

  • Procedure: Suspend the purified 2-chloro-4-(ethylamino)pyrimidine in 2N aqueous NaOH and heat to reflux for 12 hours.

  • Causality: The electron-donating ethylamino group at C4 significantly reduces the electrophilicity of the pyrimidine ring. Consequently, harsh thermal and basic conditions are mandatory to drive the displacement of the C2-chloride.

  • Validation: The reaction mixture transitions from a cloudy suspension to a clear solution as the water-soluble sodium salt of the product forms. Acidification to pH 6 with 1N HCl will precipitate the target 4-(ethylamino)pyrimidin-2-ol as a white solid.

Protocol B: Sulfone Displacement Route

Step 1: Amination of 4-chloro-2-(methylthio)pyrimidine

  • Procedure: To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous THF (0.5 M) at 0∘C , add DIPEA (1.5 eq) followed by dropwise addition of ethylamine (2.0 M in THF, 1.1 eq). Stir for 2 hours at room temperature.

  • Causality: The methylthio group effectively shields the C2 position, ensuring nucleophilic attack occurs exclusively at the C4 carbon[4]. The reaction is initiated at 0∘C to control the exothermic SN​Ar process.

  • Validation: TLC (Hexane:EtOAc 4:1) will show complete consumption of the starting material ( Rf​ 0.6) and the formation of a highly UV-active, lower-running product spot ( Rf​ 0.3).

Step 2: Oxidation to Sulfone

  • Procedure: Dissolve the thioether intermediate in DCM (0.2 M) and add mCPBA (2.2 eq) portion-wise at 0∘C . Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Causality: The thioether is practically inert to mild hydrolysis. Oxidation to the sulfone dramatically withdraws electron density from the C2 position, converting the −SO2​Me group into an exceptional leaving group[5].

  • Validation: The formation of the sulfone intermediate is indicated by a highly polar spot on TLC (EtOAc 100%). The byproduct, m-chlorobenzoic acid, will precipitate out of the DCM solution.

Step 3: Mild Hydrolysis

  • Procedure: Treat the crude sulfone with 1N NaOH in a THF/Water (1:1) mixture at room temperature for 2 hours.

  • Causality: The methanesulfonyl group's excellent leaving-group ability allows hydrolysis to proceed rapidly at room temperature, preventing thermal degradation of the pyrimidine core.

  • Validation: LC-MS will show the disappearance of the sulfone mass ( m/z [M+H]+=202.1 ) and the appearance of the target product ( m/z [M+H]+=140.1 ).

Conclusion & Recommendations

For discovery-stage research where rapid access to small quantities of material is prioritized over yield, Route A is sufficient, provided that preparative HPLC or careful silica gel chromatography is available to separate the C2/C4 isomers.

For process development, scale-up, or applications requiring ultra-high purity (such as oligonucleotide synthesis), Route B is the definitive choice. The absolute regiocontrol and the mild conditions of the sulfone displacement step ensure a robust, highly scalable process that bypasses the need for complex chromatographic separations.

References

  • Regioselective preparation of substituted pyrimidines - US P
  • Properties of pseudo-complementary DNA substituted with weakly pairing analogs of guanine or cytosine - Nucleic Acids Research. [Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine - Organic Process Research & Development. [Link]

  • Pyrimidopyrimidinones useful as wee-1 kinase inhibitors - WO2015092431A1.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.